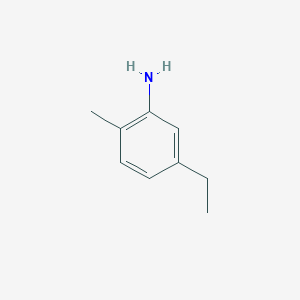

5-Ethyl-2-methylaniline

Descripción general

Descripción

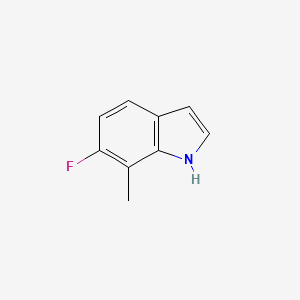

5-Ethyl-2-methylaniline is an organic compound with the molecular formula C9H13N . It has a molecular weight of 135.21 g/mol . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of anilines, including 5-Ethyl-2-methylaniline, can be achieved through various methods. One approach involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner .Molecular Structure Analysis

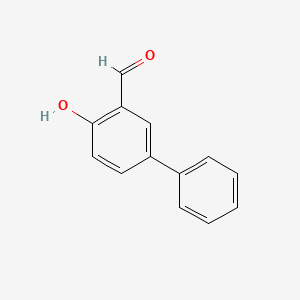

The molecular structure of 5-Ethyl-2-methylaniline consists of a benzene ring substituted with an ethyl group, a methyl group, and an amine group . The InChI code for this compound isInChI=1S/C9H13N/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3,10H2,1-2H3 .

Aplicaciones Científicas De Investigación

Stabilizers for Nitrate Ester-based Energetic Materials

- Application Summary : Anilines are used as stabilizers in nitrate ester-based energetic materials. These materials are used in single-, double-, and triple-base propellants .

- Methods of Application : The anilines are incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .

- Results or Outcomes : The use of anilines as stabilizers has helped to overcome environmental and human health issues associated with other types of stabilizers .

Synthesis of Anilines

- Application Summary : Anilines are synthesized from various precursors and substrates. The synthesized anilines have biological and industrial importance as intermediates .

- Methods of Application : There are both classical and modern approaches to the synthesis of anilines. The methods involve various reactions, mechanisms, and catalysts .

- Results or Outcomes : The synthesis of anilines has been successful and the products have been used in various applications .

Methylation of Anilines

- Application Summary : Anilines can be methylated with methanol in a process catalyzed by cyclometalated ruthenium complexes .

- Methods of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

- Results or Outcomes : The effective methylation of anilines with methanol selectively produces N-methylanilines .

Synthesis of Arynes

- Application Summary : Anilines can be used in the synthesis of arynes, which are intermediates in organic synthesis .

- Methods of Application : The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .

- Results or Outcomes : The synthesis of arynes from anilines has been successful and the products have been used in various applications .

Conducting Polymers

- Application Summary : Substituted polyanilines and their blends and composites are renowned for their versatility .

- Methods of Application : Polyaniline is known for its extraordinary features such as ease of synthesis, low cost, considerable electrical conductivity, rich chemistry and strengthened biocompatibility .

- Results or Outcomes : The wide application potentials of substituted polyanilines and their blends and composites in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors and anticorrosion materials, and in a variety of biological applications, have been highlighted .

Safety And Hazards

Propiedades

IUPAC Name |

5-ethyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFAQTMPKQNIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491344 | |

| Record name | 5-Ethyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-2-methylaniline | |

CAS RN |

17070-96-1 | |

| Record name | 5-Ethyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

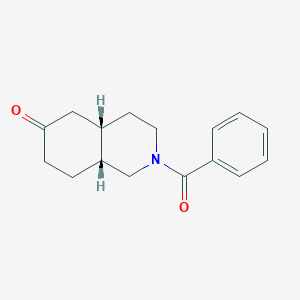

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)

![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)

![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)

![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)

![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)